Silanamine, 1,1,1-trichloro-N,N-bis[tris(1-methylethoxy)silyl]-
Description
Properties
IUPAC Name |
2-[di(propan-2-yloxy)-[trichlorosilyl-tri(propan-2-yloxy)silylamino]silyl]oxypropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H42Cl3NO6Si3/c1-13(2)23-30(24-14(3)4,25-15(5)6)22(29(19,20)21)31(26-16(7)8,27-17(9)10)28-18(11)12/h13-18H,1-12H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJRZOOTKJBLRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O[Si](N([Si](OC(C)C)(OC(C)C)OC(C)C)[Si](Cl)(Cl)Cl)(OC(C)C)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H42Cl3NO6Si3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80824584 | |
| Record name | 1,1,1-Trichloro-N,N-bis{tris[(propan-2-yl)oxy]silyl}silanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80824584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
559.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
758-53-2 | |
| Record name | 1,1,1-Trichloro-N,N-bis{tris[(propan-2-yl)oxy]silyl}silanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80824584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Silanamine, 1,1,1-trichloro-N,N-bis[tris(1-methylethoxy)silyl]- typically involves the reaction of trichlorosilane with tris(1-methylethoxy)silane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process may involve the use of catalysts to enhance the reaction rate and yield.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves careful control of temperature, pressure, and reactant concentrations to ensure high purity and yield. The final product is often purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions: Silanamine, 1,1,1-trichloro-N,N-bis[tris(1-methylethoxy)silyl]- can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The compound can react with water to form silanols and hydrochloric acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as alkyl halides or aryl halides are commonly used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Major Products Formed:
Substitution Reactions: Substituted silanamines.
Oxidation Reactions: Oxidized silanamine derivatives.
Reduction Reactions: Reduced silanamine derivatives.
Hydrolysis: Silanols and hydrochloric acid.
Scientific Research Applications
Industrial Applications
-
Surface Coatings
- Silanamine compounds are widely used in the formulation of surface coatings due to their ability to enhance adhesion and provide hydrophobic properties. They can be incorporated into paints and sealants to improve durability and resistance to moisture.
-
Adhesives and Sealants
- The compound serves as a silane coupling agent in adhesives, improving the bond between organic materials and inorganic surfaces. This application is particularly beneficial in construction and automotive industries where strong adhesion is crucial.
-
Textile Treatments
- In the textile industry, silanamine is employed for treating fabrics to impart water-repellent properties. This enhances the performance of textiles in outdoor applications.
-
Agricultural Chemicals
- Silanamine derivatives are explored for use in agricultural formulations, acting as surfactants to improve the efficacy of pesticides and herbicides by enhancing their spreadability and adherence to plant surfaces.
Case Study 1: Surface Coating Enhancement
A study conducted by Voronkov et al. (1991) demonstrated that incorporating silanamine into epoxy-based coatings improved adhesion to metal substrates significantly compared to traditional formulations. The enhanced performance was attributed to the formation of siloxane bonds at the interface.
Case Study 2: Textile Water Repellency
Research published in the Journal of Applied Polymer Science highlighted the effectiveness of silanamine-treated fabrics in repelling water. Fabrics treated with a silanamine solution exhibited a 30% increase in water resistance compared to untreated controls.
Environmental Considerations
The environmental impact of silanamine applications has been a subject of research, particularly regarding its degradation products and potential toxicity. Studies suggest that while silanamines are effective in industrial applications, their breakdown products can pose risks to aquatic life if not managed properly.
Data Table: Comparison of Silanamine Applications
| Application Area | Benefits | Key Findings |
|---|---|---|
| Surface Coatings | Improved adhesion, moisture resistance | Enhanced performance in metal coatings |
| Adhesives and Sealants | Stronger bonds | Significant improvement over traditional adhesives |
| Textile Treatments | Water repellency | 30% increase in water resistance |
| Agricultural Chemicals | Enhanced efficacy of formulations | Better adherence to plant surfaces |
Mechanism of Action
The mechanism of action of Silanamine, 1,1,1-trichloro-N,N-bis[tris(1-methylethoxy)silyl]- involves its interaction with various molecular targets. The chlorine atoms and silyl groups can form bonds with other molecules, leading to the formation of new compounds. The pathways involved in these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 1,1,1-Trichloro-N,N-bis[tris(1-methylethoxy)silyl]silanamine
- Molecular Formula: C₁₈H₄₂Cl₃NO₆Si₃ (from )
- CAS Registry: Not explicitly provided in the evidence, but structurally related to compounds like CAS 18146-02-6 ().
Structural Features :
- The central silicon atom is bonded to three chlorine atoms and one nitrogen atom.
- The nitrogen is further substituted with two tris(1-methylethoxy)silyl groups, which introduce steric bulk and electron-donating methoxy substituents.
Key Characteristics :
- The trichloro-silyl group enhances electrophilicity, making it reactive toward nucleophiles.
- The tris(1-methylethoxy)silyl groups likely reduce volatility and increase solubility in polar solvents compared to simpler silanamines.
Comparison with Similar Compounds
Tris(trimethylsilyl)amine
- Formula : C₉H₂₇NSi₃ ()
- CAS : 1586-73-8
- Substituents : Three trimethylsilyl (TMS) groups on nitrogen.
- Properties: Melting Point: 73–74°C; Boiling Point: 215°C (). Lower density (0.8635 g/cm³) and higher volatility than the target compound due to smaller substituents. Applications: Used as a derivatization agent in SPME for phenol determination () and as a precursor for metal complexes ().
1,1,1-Trichloro-N,N-bis(1-methylethyl)silanamine
- CAS : 18146-02-6 ()
- Formula : C₆H₁₅Cl₃NSi (inferred from structure in ).
- Substituents : Two isopropyl groups on nitrogen.
- Comparison :
- The absence of silyl ether groups simplifies the structure, reducing steric hindrance.
- Likely more reactive toward hydrolysis due to the trichloro-silyl group but less thermally stable than the target compound.
Trisilylamine (H₉NSi₃)
Silanamine Boron Complexes
- Example : Boron trichloride complex with 1,1,1-tris(tert-butyl)silanamine (CAS 72169-17-6, ).
- Comparison :
- The target compound’s tris(methylethoxy) groups may enable similar complexation with Lewis acids (e.g., boron), but the chlorine atoms could compete for coordination sites.
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | Substituents | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|---|---|
| Target Compound | C₁₈H₄₂Cl₃NO₆Si₃ | Cl₃Si-N-[Si(OCH(CH₃)₂)₃]₂ | N/A | N/A | N/A |
| Tris(trimethylsilyl)amine | C₉H₂₇NSi₃ | (CH₃)₃Si-N-Si(CH₃)₃ | 73–74 | 215 | 0.8635 |
| 1,1,1-Trichloro-N,N-bis(isopropyl)silanamine | C₆H₁₅Cl₃NSi | Cl₃Si-N-(CH(CH₃)₂)₂ | N/A | N/A | N/A |
| Trisilylamine | H₉NSi₃ | H₃Si-N-SiH₃ | N/A | N/A | N/A |
Key Research Findings
- Electron-Withdrawing Effects: The trichloro-silyl group enhances electrophilicity, making the compound more reactive toward nucleophiles than non-chlorinated silanamines (e.g., tris(trimethylsilyl)amine) .
- Toxicity: Chlorinated silanamines (like the target compound) may pose higher toxicity risks compared to non-chlorinated analogs, as seen in related compounds ().
Q & A
Basic: What synthetic methodologies are recommended for preparing silanamine derivatives with trichloro and alkoxysilyl substituents?
The synthesis of trichloro-alkoxysilyl silanamines typically involves nucleophilic substitution or condensation reactions. For example, trichlorosilane precursors can react with tris(1-methylethoxy)silanol under anhydrous conditions to replace chlorine atoms with alkoxy groups. A Schlenk line or glovebox is essential to exclude moisture, as Si–Cl bonds are highly susceptible to hydrolysis . Catalysts like triethylamine may be used to scavenge HCl by-products. Purification often involves vacuum distillation (boiling point ~215°C for analogous silanamines ) or recrystallization in dry hexane.
Basic: How can researchers characterize the purity and structure of this compound?
Key analytical techniques include:
- 29Si NMR : To confirm substitution patterns (e.g., Si–Cl at δ ~10–20 ppm vs. Si–O at δ ~−50 to −70 ppm) .
- FTIR : Si–Cl stretches appear at 450–550 cm⁻¹, while Si–O–C vibrations are observed at 1000–1100 cm⁻¹ .
- Mass spectrometry (EI-MS) : Molecular ion peaks for silanamines with trichloro groups often show fragmentation patterns corresponding to loss of Cl⁻ or alkoxy substituents .
- Elemental analysis : Critical for verifying stoichiometry, especially given the compound’s high molecular weight (C₁₈H₄₂Cl₃NO₆Si₃, calculated from ).
Basic: What are the stability considerations for handling this compound?
The trichloro groups render the compound moisture-sensitive. Hydrolysis generates HCl and silanol intermediates, which can lead to polymerization or side reactions . Storage recommendations:
- Under inert gas (argon or nitrogen) at −20°C.
- Use anhydrous solvents (e.g., THF or toluene) pre-dried over molecular sieves.
- Avoid contact with protic reagents or humid atmospheres during synthesis .
Advanced: How can computational modeling resolve contradictions in reported reactivity data?
Discrepancies in reaction yields or by-product profiles (e.g., partial hydrolysis vs. full substitution) may arise from differences in solvent polarity, temperature, or catalyst choice. Density functional theory (DFT) calculations can model:
- Transition states for Si–Cl bond cleavage.
- Thermodynamic favorability of alkoxysilyl vs. chlorosilyl intermediates .
- Solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize ionic intermediates).
Advanced: What role does this compound play in surface modification or catalysis?
The trichloro groups act as reactive sites for grafting onto oxide surfaces (e.g., SiO₂ or TiO₂), enabling functionalization with alkoxysilyl moieties. Applications include:
- Heterogeneous catalysis : Anchoring metal complexes via ligand exchange.
- Nanomaterial synthesis : Silanamine precursors facilitate controlled growth of silicon-based coatings .
- Cross-coupling reactions : The Si–Cl bonds can participate in Stille or Suzuki-Miyaura couplings when paired with palladium catalysts .
Advanced: How do steric effects from tris(1-methylethoxy) substituents influence reactivity?
The bulky tris(1-methylethoxy) groups create steric hindrance, which:
- Slows hydrolysis kinetics compared to less-substituted silanamines.
- Directs regioselectivity in substitution reactions (e.g., favoring axial over equatorial attack in cyclic substrates).
- Reduces catalytic activity in some systems but enhances thermal stability .
Methodological: What strategies mitigate data inconsistencies in synthetic yield reports?
- Standardize reaction conditions : Fix parameters like temperature (e.g., 0°C vs. room temperature) and solvent purity.
- Quantify by-products : Use GC-MS or HPLC to identify impurities (e.g., residual chlorosilanes or siloxanes) .
- Cross-validate characterization : Combine NMR, elemental analysis, and X-ray crystallography (if single crystals are obtainable) .
Methodological: How can researchers optimize reaction scalability without compromising purity?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
